molecular formula C24H34BrFN6O4 B1193649 SCM-02-138

SCM-02-138

Número de catálogo: B1193649
Peso molecular: 569.48
Clave InChI: QZOFLKQMJMFUCU-BJLQDIEVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SCM-02-138 is an eptide-based covalent inhibitor of MALT1 paracaspase. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth.

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the physicochemical properties of SCM-02-138?

  • Methodological Answer : Begin with a hypothesis-driven approach, clearly defining variables such as solubility, stability, and reactivity. Use controlled experiments (e.g., titration, spectroscopy) to isolate variables. For novel compounds, replicate foundational protocols from analogous studies while adjusting parameters (e.g., temperature, solvent systems). Document all procedures in detail to ensure reproducibility, including instrument calibration and control groups. Raw data should be tabulated with metadata (e.g., batch numbers, environmental conditions) .

Q. What characterization techniques are essential for validating the identity of this compound?

  • Methodological Answer : Combine spectroscopic methods (NMR, IR, MS) with chromatographic analysis (HPLC, GC) to confirm molecular structure and purity. For novel compounds, cross-validate results against synthetic intermediates and computational simulations (e.g., DFT calculations). Include melting point, elemental analysis, and X-ray crystallography if applicable. Secondary data (e.g., spectral libraries) must be cited to support claims .

Q. How can researchers effectively conduct a literature review to identify gaps in existing studies on this compound?

  • Methodological Answer : Use systematic review protocols:

Define search terms (e.g., "this compound synthesis," "mechanistic studies").

Query academic databases (SciFinder, PubMed) and prioritize peer-reviewed journals.

Categorize findings by theme (e.g., catalytic applications, toxicity profiles).

Map contradictions or unresolved questions (e.g., conflicting solubility data).
Tools like citation management software (Zotero, EndNote) ensure traceability .

Q. What steps ensure the reproducibility of this compound synthesis protocols?

  • Methodological Answer :

  • Document reagent sources, purification methods, and reaction conditions (e.g., inert atmosphere, stirring rates).
  • Include error margins for measurements (e.g., ±0.1°C for temperature).
  • Publish raw data and spectra in supplementary materials.
  • Use IUPAC nomenclature and avoid ambiguous descriptors (e.g., "stir vigorously") .

Advanced Research Questions

Q. How should researchers resolve contradictions in experimental data (e.g., divergent catalytic activity reports)?

  • Methodological Answer : Apply dialectical analysis:

Identify the principal contradiction (e.g., conflicting kinetic data).

Assess methodological differences (e.g., catalyst loading, solvent polarity).

Replicate experiments under standardized conditions.

Use statistical tools (ANOVA, error propagation) to quantify variability.
Contradictions may arise from unaccounted variables (e.g., trace impurities); isotopic labeling or in situ monitoring (e.g., Raman spectroscopy) can isolate causes .

Q. What strategies optimize the scalability of this compound synthesis without compromising yield?

  • Methodological Answer :

  • Conduct Design of Experiments (DoE) to model multi-variable interactions (e.g., temperature vs. pressure).
  • Pilot batch processes with inline analytics (PAT tools) for real-time feedback.
  • Compare batch vs. flow chemistry approaches for exothermic reactions.
  • Publish scalability challenges (e.g., mixing inefficiencies) to guide industrial collaborations .

Q. How can computational modeling enhance the interpretation of this compound’s mechanistic behavior?

  • Methodological Answer :

  • Integrate molecular dynamics (MD) simulations with experimental kinetics to predict reaction pathways.
  • Validate models using experimental activation energies and isotopic tracer studies.
  • Address discrepancies by refining force fields or incorporating solvent effects.
  • Open-source code and datasets (e.g., GitHub repositories) ensure transparency .

Q. What ethical considerations apply when publishing preliminary data on this compound’s biological activity?

  • Methodological Answer :

  • Disclose limitations (e.g., in vitro vs. in vivo disparities) to avoid overinterpretation.
  • Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable).
  • Obtain third-party validation for cytotoxicity assays.
  • Cite conflicting studies to contextualize findings .

Q. Data Presentation Guidelines

  • Tables : Include processed data critical to the research question (e.g., kinetic constants, spectral peaks). Raw data belongs in appendices .
  • Figures : Use error bars, statistical significance indicators (p-values), and standardized axis labels. Avoid misleading visual scaling .
  • Supplemental Materials : Provide instrument calibration logs, spectral overlays, and replication datasets .

Propiedades

Fórmula molecular

C24H34BrFN6O4

Peso molecular

569.48

Nombre IUPAC

(S)-1-((4-bromobenzoyl)-L-valyl)-N-((S)-1-fluoro-6-guanidino-2-oxohexan-3-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H34BrFN6O4/c1-14(2)20(31-21(34)15-7-9-16(25)10-8-15)23(36)32-12-4-6-18(32)22(35)30-17(19(33)13-26)5-3-11-29-24(27)28/h7-10,14,17-18,20H,3-6,11-13H2,1-2H3,(H,30,35)(H,31,34)(H4,27,28,29)/t17-,18-,20-/m0/s1

Clave InChI

QZOFLKQMJMFUCU-BJLQDIEVSA-N

SMILES

O=C(CF)[C@H](CCCNC(N)=N)NC([C@@H]1CCCN1C([C@@H](NC(C2=CC=C(Br)C=C2)=O)C(C)C)=O)=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

SCM-02-138;  SCM02138;  SCM 02 138; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SCM-02-138
Reactant of Route 2
Reactant of Route 2
SCM-02-138
Reactant of Route 3
Reactant of Route 3
SCM-02-138
Reactant of Route 4
Reactant of Route 4
SCM-02-138
Reactant of Route 5
SCM-02-138
Reactant of Route 6
Reactant of Route 6
SCM-02-138

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.